molecular formula C20H18BrNO4 B556961 Fmoc-L-2-Amino-4-bromo-4-pentenoic acid CAS No. 220497-60-9

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid

Cat. No. B556961
M. Wt: 416.3 g/mol
InChI Key: BYQROHMHEGJMPD-SFHVURJKSA-N
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Description

“Fmoc-L-2-Amino-4-bromo-4-pentenoic acid” is a chemical compound with the molecular formula C20H18BrNO4 . It has a molecular weight of 416.27 . The compound is typically stored at 0-8°C and is a white powder in its physical form .


Molecular Structure Analysis

The InChI code for “Fmoc-L-2-Amino-4-bromo-4-pentenoic acid” is 1S/C20H18BrNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24)/t18-/m0/s1 . This indicates that the compound has a chiral center at the 2nd carbon of the pentenoic acid chain, and it is in the L- or S- configuration .


Physical And Chemical Properties Analysis

“Fmoc-L-2-Amino-4-bromo-4-pentenoic acid” has a molecular weight of 416.3 g/mol . It has a XLogP3-AA value of 4.3, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 415.04192 g/mol . The topological polar surface area is 75.6 Ų .

Scientific Research Applications

Additionally, the role of flavin-containing monooxygenases (FMOs) in the metabolism of xenobiotics and drugs emphasizes the relevance of understanding molecular interactions and enzyme kinetics in the development of pharmaceuticals and in toxicological studies. FMOs, including FMO3, are involved in the oxygenation of various substances, indicating the importance of chemical reactivity and modification in biological systems, which could relate to the applications of Fmoc-L-2-Amino-4-bromo-4-pentenoic acid in the synthesis of biologically active compounds (Cashman & Zhang, 2006).

properties

IUPAC Name

(2S)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQROHMHEGJMPD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid

CAS RN

220497-60-9
Record name (2S)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220497-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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